molecular formula C17H18BNO4 B1375440 (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid CAS No. 1020173-39-0

(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Cat. No. B1375440
M. Wt: 311.1 g/mol
InChI Key: QXSGRDXULDECTM-UHFFFAOYSA-N
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Description

“(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds . They have been used in the synthesis of a variety of bioactive compounds .


Molecular Structure Analysis

The molecular structure of boronic acids is unique and versatile. Boronic acids are most commonly studied boron compound in organic chemistry . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .


Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. They are used in the Pd-catalyzed C─C Suzuki-Miyaura couplings, which brought boronate esters into vogue . Other transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

Boronic acids have unique physical and chemical properties. They are usually considered as non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthetic Equivalents : The compound has been used in developing new synthetic equivalents such as N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide and N-methoxy-N-methyl-N′-benzyl-N′-tert-butyloxy carbonyl glycinamide for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline framework (Kommidi, Balasubramaniam, & Aidhen, 2010).
  • Pummerer-type Cyclization : This compound is involved in the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization (Saitoh et al., 2001).

Pharmacological Applications

  • Anticancer Agents : Substituted 1,2,3,4-tetrahydroisoquinolines, which include this compound, have been synthesized as potential anticancer agents. These derivatives have shown potent cytotoxicity against breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Miscellaneous Applications

  • Facilitation of Anion Transfer : A derivative of this compound, specifically a boronic acid variant, has facilitated anion transfer for phosphate and hydroxide anions into a water-immiscible organic phase, showing potential in sensing applications (Li et al., 2014).
  • PPARγ Agonists : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, related to this compound, have been identified as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists, showing promise in diabetes treatment (Azukizawa et al., 2008).

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . With the demystification of the toxicity of boron-containing compounds, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BNO4/c20-17(23-12-13-4-2-1-3-5-13)19-9-8-14-10-16(18(21)22)7-6-15(14)11-19/h1-7,10,21-22H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSGRDXULDECTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CN(CC2)C(=O)OCC3=CC=CC=C3)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Synthesis routes and methods

Procedure details

To a stirring solution of benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.991 g, 2.52 mmol, 1.00 eq) in THF (10 ml) and H2O (2.5 ml) was added NaIO4 (1.62 g, 7.56 mmol, 3.00 eq). The resulting suspension was stirred at 25° C. for 30 min and then treated with 3M HCl (1.68 ml, 5.04 mmol, 2.0 eq). The mixture was stirred for 2.5 h. The supernatant was decanted away from the solids, rinsing forward with THF. The combined organic phases were washed with brine (2×), dried (MgSO4) and concentrated in vacuo to give crude 2-(benzyloxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-ylboronic acid (0.640 g, 82% yield) as a foam which was used as is in the next reaction. 1H NMR (400 MHz, DMSO-d6) δ 7.68-7.58 (m, 2H), 7.45-7.29 (m, 6H), 7.17 (m, 1H), 5.13 (s, 2H), 4.62-4.56 (brm, 2H), 3.65 (brs, 2H), 2.86 (t, 2H, J=5.60 Hz); MS (ESI) m/z: 312.0 (M+H+).
[Compound]
Name
NaIO4
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.68 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
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(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
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(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
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(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
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(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Reactant of Route 6
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(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

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